1,2-O-Dihexadecyl-sn-glycerol-d5
Description
1,2-O-Dihexadecyl-sn-glycerol-d5 is a deuterium-labeled analog of 1,2-di-O-hexadecyl-sn-glycerol, a synthetic ether lipid characterized by two saturated hexadecyl (C16:0) chains esterified to the sn-1 and sn-2 positions of a glycerol backbone. The deuterated variant incorporates five deuterium atoms (d5) at specific positions on the glycerol moiety, as indicated by its SMILES notation: [2H]C([2H])(O)[C@@]([2H])(OCCCCCCCCCCCCCC)C([2H])([2H])OCCCCCCCCCCCCCC . Its molecular formula is C31D5H59O3, with a molecular weight of 489.869 g/mol and an exact mass of 489.517 . This compound is classified as a stable isotope-labeled product, primarily utilized in metabolic tracing, lipidomics, and membrane dynamics studies due to its non-radioactive isotopic signature, which enables precise tracking without perturbing biological systems .
Properties
Molecular Formula |
C₃₅H₆₇D₅O₃ |
|---|---|
Molecular Weight |
545.98 |
Synonyms |
(S)-2,3-Bis(hexadecyloxy)-1-propanol-d5; 1,2-Di-O-hexadecyl-sn-glycerol-d5; 1,2-Dihexadecyl-sn-glycerol-d5; sn-1,2-Dihexadecylglycerol-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Chain Length and Saturation: 1,2-O-Dihexadecyl-sn-glycerol-d5 features saturated C16 chains, distinguishing it from unsaturated analogs like 1,2-dioleoyl-sn-glycerol (C18:1), which has monounsaturated oleate chains that introduce kinks in lipid bilayers, reducing phase transition temperatures . Shorter-chain variants (e.g., C6:0, C10:0) exhibit lower hydrophobicity and are more soluble in aqueous systems, making them suitable for surfactant studies .
Isotope Labeling :
- The deuterium (d5) labeling in 1,2-O-Dihexadecyl-sn-glycerol-d5 is unique among the listed compounds, enabling its use in stable isotope tracing and mass spectrometry-based lipid quantification without altering chemical reactivity .
Molecular Weight and Applications :
Key Observations:
Ether vs. Ester Linkages :
- Unlike ester-linked diacylglycerols (e.g., 1,2-dioleoyl-sn-glycerol), ether-linked analogs like 1,2-O-Dihexadecyl-sn-glycerol-d5 exhibit resistance to enzymatic hydrolysis , making them valuable for long-term metabolic studies .
Deuterium Labeling :
- The d5 label allows precise tracking of ether lipid incorporation into lipid rafts and their role in signaling pathways, as demonstrated in studies of cancer cell membranes .
Chain Length-Dependent Activity :
- Shorter-chain diacylglycerols (e.g., C6:0, C10:0) are preferred in enzyme kinetics due to their higher solubility, while longer chains (C16:0, C18:0) mimic natural membrane lipids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
